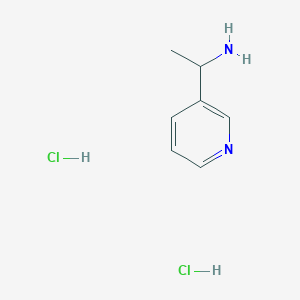
1-(Pyridin-3-yl)ethanamine dihydrochloride
Descripción general
Descripción
“1-(Pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2 . It is also known by other names such as “(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride” and "1-PYRIDIN-3-YL-ETHYLAMINE DIHYDROCHLORIDE" . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 . The Canonical SMILES is CC(C1=CN=CC=C1)N.Cl.Cl . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 195.09 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 194.0377538 g/mol . The topological polar surface area is 38.9 Ų .Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
1-(Pyridin-3-yl)ethanamine dihydrochloride and its derivatives have been studied for their DNA binding and cytotoxicity properties. For instance, copper(II) complexes of tridentate ligands, including derivatives of 1-(Pyridin-3-yl)ethanamine, demonstrated significant DNA binding propensity and showed potential in causing minor structural changes in DNA. These complexes also exhibited cytotoxic activity against various cancer cell lines, with IC50 values ranging from 37 to 156 μM (Kumar et al., 2012).
Catalysis and Corrosion Inhibition
Derivatives of 1-(Pyridin-3-yl)ethanamine have been synthesized for their catalytic properties, particularly in reactions involving palladium and cadmium complexes. These compounds have shown effectiveness in processes like ethylene dimerization and corrosion inhibition on mild steel. For example, cadmium(II) Schiff base complexes including these derivatives demonstrated notable corrosion inhibition properties, as indicated by electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).
Interaction with Biomolecules
Complexation of this compound derivatives with copper(II) and cadmium(II) has been studied, revealing interesting interactions with biomolecules. Docking studies compared these compounds with doxorubicin, a well-known anticancer drug, to evaluate their potential in interacting with various biomolecules like BRAF kinase, CatB, and DNA gyrase (Mardani et al., 2019).
Methoxycarbonylation of Olefins
Palladium(II) complexes of (pyridyl)imine ligands, including those derived from 1-(Pyridin-3-yl)ethanamine, have been investigated as catalysts for the methoxycarbonylation of olefins. These complexes have demonstrated active catalytic behavior, influenced by both their structural properties and the chain length of the olefins (Zulu et al., 2020).
Ligand Exchange and Spin State Equilibria
This compound and its variants have been part of studies focusing on ligand exchange and spin state equilibria in aqueous media. For instance, Fe(II) complexes based on related ligands have shown dynamic behavior in water, including ligand exchange and equilibrium between different spin states, which can be crucial for their reactivity and potential applications (Draksharapu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMOCFYBMVHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625224 | |
| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-02-5 | |
| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



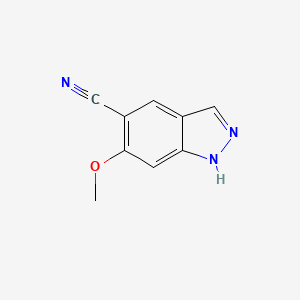
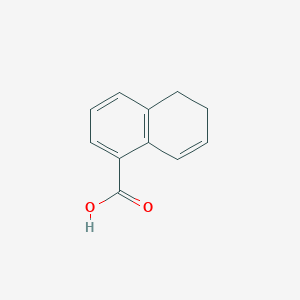

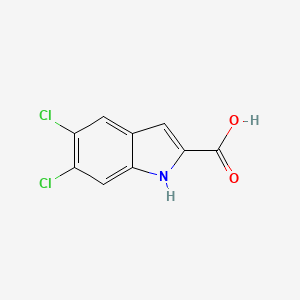


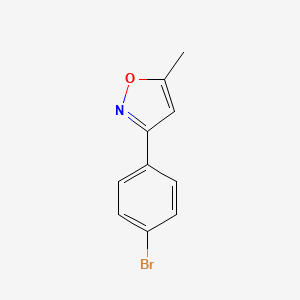
![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)

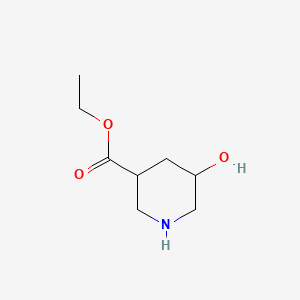

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)

